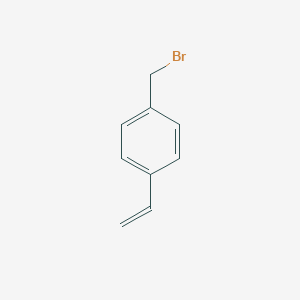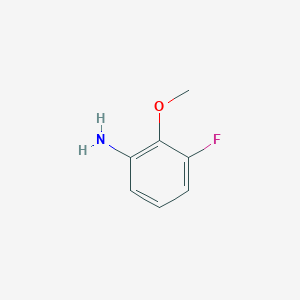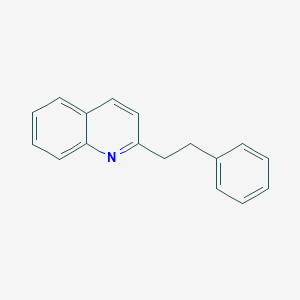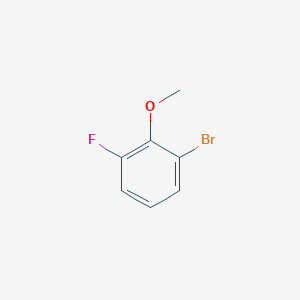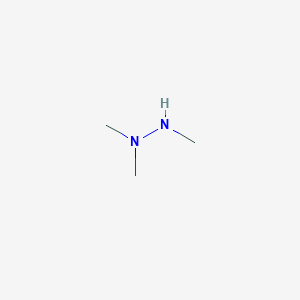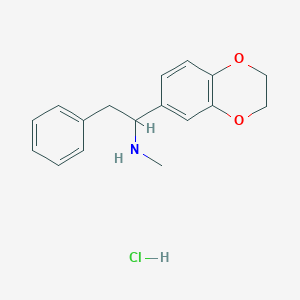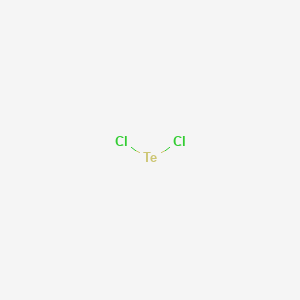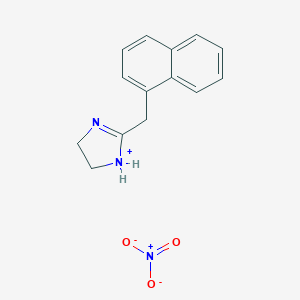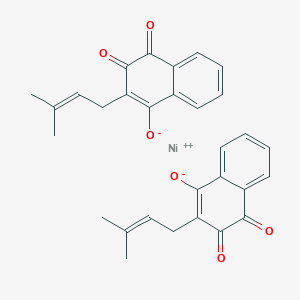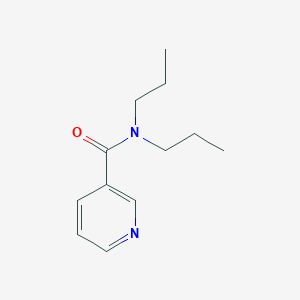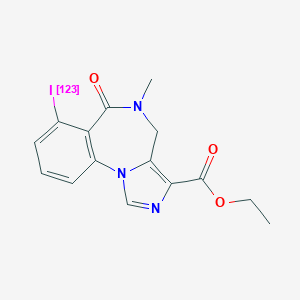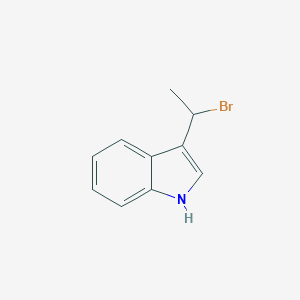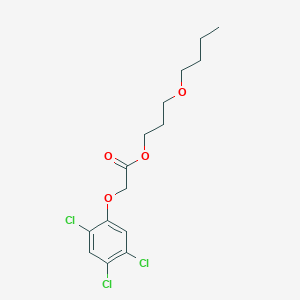
2,4,5-T-3-butoxypropyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-T-3-butoxypropyl is a synthetic compound that belongs to the class of herbicides. It is commonly used in agricultural practices to control the growth of weeds and unwanted vegetation. This compound is widely used due to its high effectiveness and low cost. However, it has been associated with several controversies, including its potential adverse effects on human health and the environment.
作用機序
The mechanism of action of 2,4,5-T-3-butoxypropyl involves the disruption of plant growth and development. It acts as a growth regulator, inhibiting the synthesis of auxins, which are plant hormones responsible for cell elongation and division. This leads to the inhibition of plant growth and eventually, the death of the plant.
生化学的および生理学的効果
2,4,5-T-3-butoxypropyl has been shown to have potential adverse effects on human health and the environment. It has been associated with the development of certain cancers, including non-Hodgkin's lymphoma and soft tissue sarcoma. It has also been linked to reproductive and developmental toxicity, as well as immune system disorders. In the environment, it can persist for a long time and contaminate soil and water, leading to potential ecological damage.
実験室実験の利点と制限
The advantages of using 2,4,5-T-3-butoxypropyl in lab experiments include its high effectiveness in controlling the growth of plants, its low cost, and its availability. However, its potential adverse effects on human health and the environment must be taken into consideration when conducting experiments.
将来の方向性
Further research is needed to fully understand the potential adverse effects of 2,4,5-T-3-butoxypropyl on human health and the environment. The development of alternative herbicides that are more environmentally friendly and less toxic to humans is also needed. Additionally, the use of integrated pest management strategies that combine various methods, including biological control, cultural practices, and chemical control, should be encouraged to reduce the reliance on synthetic herbicides like 2,4,5-T-3-butoxypropyl.
合成法
The synthesis of 2,4,5-T-3-butoxypropyl involves the reaction of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) with 3-butoxy-1-propanol in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
2,4,5-T-3-butoxypropyl has been extensively studied for its herbicidal properties. It is used in agricultural practices to control the growth of weeds and unwanted vegetation. Its effectiveness has been demonstrated in various crops, including corn, soybean, cotton, and wheat. However, its potential adverse effects on human health and the environment have also been studied.
特性
CAS番号 |
1928-48-9 |
|---|---|
製品名 |
2,4,5-T-3-butoxypropyl |
分子式 |
C15H19Cl3O4 |
分子量 |
369.7 g/mol |
IUPAC名 |
3-butoxypropyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C15H19Cl3O4/c1-2-3-5-20-6-4-7-21-15(19)10-22-14-9-12(17)11(16)8-13(14)18/h8-9H,2-7,10H2,1H3 |
InChIキー |
ISEZZVFHNHWUQW-UHFFFAOYSA-N |
SMILES |
CCCCOCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
正規SMILES |
CCCCOCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
その他のCAS番号 |
1928-48-9 |
同義語 |
3-butoxypropyl 2-(2,4,5-trichlorophenoxy)acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



